AMARA peptide acetate
Description
Historical Context of Peptide Substrate Development in Kinase Research
The study of protein kinases, enzymes that modify other proteins by phosphorylation, has been fundamental to understanding a vast array of cellular processes, including metabolism, cell cycle progression, and signal transduction. physiology.org Historically, researchers utilized generalized protein substrates like casein or myosin basic protein to measure kinase activity. nih.gov However, these large, complex proteins often presented challenges in terms of specificity and reproducibility.
The drive for more precise and reliable methods led to the development of synthetic peptide substrates. creative-enzymes.com These short chains of amino acids are designed to mimic the specific phosphorylation sites of natural protein substrates. physiology.orgnih.gov This approach offered several advantages, including increased specificity, better reproducibility, and the ability to design peptides with optimal kinetic properties for a particular kinase. nih.govacs.org The development of techniques like positional scanning peptide libraries allowed for the systematic determination of the optimal amino acid sequences for phosphorylation by specific kinases, further refining the design of these synthetic substrates. frontiersin.org
Overview of AMARA Peptide Acetate (B1210297) as a Synthetic Kinase Substrate
AMARA peptide acetate is a synthetic peptide with the sequence Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg. sinobiological.comanaspec.com It was specifically designed as a substrate for AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis. bertin-bioreagent.comgenscript.comiscabiochemicals.com The peptide contains a serine residue that is the target for phosphorylation by AMPK. bertin-bioreagent.com The acetate salt form of the peptide enhances its stability and solubility for use in aqueous solutions for research.
AMARA peptide is considered a minimal substrate, meaning it contains the essential sequence recognized and phosphorylated by the target kinase. genscript.comiscabiochemicals.comtargetmol.comechelon-inc.com It is widely used in in vitro kinase assays to measure the activity of AMPK and related kinases, such as Salt-Inducible Kinases (SIKs). sinobiological.comtargetmol.commedchemexpress.comabcam.com Researchers can monitor the rate of phosphate (B84403) incorporation into the AMARA peptide to quantify the enzymatic activity of the kinase under various conditions. researchgate.net
Significance of Minimal Peptide Substrates in Enzymology and Signaling Pathway Analysis
The use of minimal peptide substrates like AMARA has significantly advanced the fields of enzymology and the study of signaling pathways. creative-enzymes.comgenscript.com These peptides provide a powerful tool to dissect the intricacies of kinase-substrate interactions. pnas.org By using a defined, minimal sequence, researchers can study the specific recognition motifs required by a kinase for phosphorylation, providing insights into its substrate specificity. pnas.org
Minimal peptide substrates are invaluable for high-throughput screening of potential kinase inhibitors, a crucial step in drug discovery. physiology.orgresearchgate.net Their defined nature allows for the development of robust and reproducible assays. nih.gov Furthermore, by understanding the minimal sequence requirements for a kinase, researchers can identify potential downstream targets of that kinase by searching for similar sequences in the proteome. researchgate.net This aids in mapping complex signaling networks and understanding how they are regulated within the cell. The ability to attach these minimal recognition motifs to other proteins has even opened up avenues for targeted protein modification. pnas.org
Structure
2D Structure
Properties
Molecular Formula |
C64H119N27O19S |
|---|---|
Molecular Weight |
1602.9 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C62H115N27O17S.C2H4O2/c1-28(2)26-42(56(103)81-36(10)49(96)85-38(17-13-22-73-60(66)67)54(101)86-39(18-14-23-74-61(68)69)55(102)87-41(58(105)106)19-15-24-75-62(70)71)88-50(97)33(7)77-45(92)30(4)76-47(94)32(6)82-57(104)43(27-90)89-51(98)34(8)78-46(93)31(5)79-52(99)37(16-12-21-72-59(64)65)84-48(95)35(9)80-53(100)40(20-25-107-11)83-44(91)29(3)63;1-2(3)4/h28-43,90H,12-27,63H2,1-11H3,(H,76,94)(H,77,92)(H,78,93)(H,79,99)(H,80,100)(H,81,103)(H,82,104)(H,83,91)(H,84,95)(H,85,96)(H,86,101)(H,87,102)(H,88,97)(H,89,98)(H,105,106)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)(H4,70,71,75);1H3,(H,3,4)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 |
InChI Key |
JJRZMKJUCFIDJN-ARTDHNELSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)N.CC(=O)O |
Origin of Product |
United States |
Molecular Characteristics and Design Principles of Amara Peptide Acetate
AMARA peptide is recognized as a minimal substrate for several members of the protein kinase family. genscript.comanaspec.com Its utility in measuring the activity of AMPK-related kinases is a testament to its specific design.
Primary Amino Acid Sequence and Phosphorylation Site Architecture
The primary structure of the AMARA peptide is a specific sequence of amino acids: Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg. medchemexpress.comiscabiochemicals.com This sequence is crucial for its function as a kinase substrate.
Within the AMARA peptide sequence, the serine (Ser) residue at the seventh position is the critical site of phosphorylation. iscabiochemicals.com This specific serine is recognized by kinases like AMPK and subsequently has a phosphate (B84403) group attached to it, a fundamental process in many cellular signaling pathways. The sequence AMARAASAAALARRR is specifically designed to present this serine in an optimal context for phosphorylation by its target kinases. sinobiological.com
Role of Flanking Amino Acids in Kinase Recognition and Substrate Efficiency
The amino acids surrounding the phosphorylation site play a pivotal role in how efficiently a kinase can recognize and act upon its substrate. oup.comelifesciences.org In the case of the AMARA peptide, the sequence was intentionally designed based on the substrate recognition motifs of various kinases. novoprolabs.com
Research has shown that for many protein kinases, the primary structure of the region around the phosphorylation site is a key determinant of substrate specificity. oup.com The specific arrangement of amino acids in the AMARA peptide sequence facilitates its recognition and phosphorylation by kinases such as those in the plant SnRK1 (SNF1-related protein kinase 1) family, which share similar substrate specificities with mammalian AMPK. nih.gov The flanking sequences can significantly influence the efficiency of phosphorylation. elifesciences.orgnih.gov
Design Rationale for Enhanced Specificity Towards Target Kinases
The AMARA peptide was developed as a minimal substrate, containing the essential phosphorylation site for AMPK and related kinases. iscabiochemicals.comnovoprolabs.com Its design as a fragment allows it to be a substrate for the entire AMPK subfamily of kinases, making it a versatile tool for measuring their activity. The specificity of the AMARA peptide is a result of careful consideration of the amino acid sequence preferences of its target kinases. While it is a primary substrate for AMPK and SIKs, it can also be phosphorylated by other kinases, though often with different efficiencies. medchemexpress.comresearchgate.net
Influence of Counterions on Biological Activity and Experimental Conditions
Peptides are often synthesized and purified using processes that result in the presence of counterions, which are necessary to balance the charge of the peptide. nih.gov These counterions can be exchanged, and the choice of counterion can impact the peptide's properties. AMARA peptide is often supplied as an acetate (B1210297) or trifluoroacetate (B77799) (TFA) salt. biomol.commedchemexpress.com
The acetate counterion is considered biologically compatible and is often preferred for in-cell or in-vivo studies. mdpi.com In contrast, TFA, while a common counterion resulting from peptide synthesis, can sometimes influence experimental outcomes. novoprolabs.comgenscript.com Studies have shown that different counterions can affect the biological activity and even the secondary structure of peptides. nih.govnih.gov For instance, the M33 peptide showed higher toxicity as a TFA salt compared to its acetate form. mdpi.com Therefore, the use of AMARA peptide acetate is often a deliberate choice to ensure that the observed biological activity is attributable to the peptide itself, without confounding effects from the counterion. researchgate.net
Interactive Data Table: Properties of AMARA Peptide
| Property | Value |
|---|---|
| Sequence | Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg |
| Molecular Formula | C62H115N27O17S |
| Molecular Weight | 1542.8 g/mol |
| Phosphorylation Site | Serine at position 7 |
Table of Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Trifluoroacetic acid (TFA) | |
| M33 peptide |
Enzymatic Interactions and Substrate Specificity of Amara Peptide Acetate
AMARA Peptide Acetate (B1210297) as a Substrate for AMP-Activated Protein Kinase (AMPK)
AMARA peptide is widely recognized as a minimal and effective substrate for measuring the kinase activity of AMPK. genscript.comechelon-inc.com AMPK is a central regulator of cellular energy homeostasis, and assays using AMARA peptide are fundamental to understanding its function. mdpi.com
Phosphorylation by AMPKα1 and AMPKα2 Catalytic Subunits
Both catalytic subunit isoforms of AMPK, AMPKα1 and AMPKα2, can phosphorylate the AMARA peptide. nih.govphysiology.org The peptide contains a serine residue that is the target for phosphorylation by these subunits. bertin-bioreagent.com In various cell and tissue models, including rat and mouse adipocytes, the in vitro kinase activity of both AMPKα1 and AMPKα2 has been successfully measured using the AMARA peptide as a substrate. physiology.org This allows for the specific assessment of each isoform's activity under different physiological conditions or in response to various stimuli. physiology.orgembopress.org
Mechanism of AMPK Activation and Substrate Turnover in Vitro
The activation of AMPK is a multi-step process that can be effectively studied using AMARA peptide-based assays. AMPK activation requires phosphorylation of a threonine residue (Thr172) within the activation loop of its catalytic α-subunit by an upstream kinase, most notably LKB1. nih.govembopress.orgscienceopen.com The binding of AMP to the regulatory γ-subunit of AMPK induces a conformational change that promotes this phosphorylation and also allosterically activates the already phosphorylated kinase. mdpi.comscienceopen.comnih.gov
In vitro kinase assays using AMARA peptide measure the rate of its phosphorylation, which is directly proportional to AMPK activity. portlandpress.combiorxiv.org These assays are typically performed in the presence of [γ-³²P]ATP, where the incorporation of the radioactive phosphate (B84403) group onto the AMARA peptide is quantified. portlandpress.combiologists.comportlandpress.com Such experiments have been instrumental in elucidating how various compounds and cellular conditions modulate AMPK activity. For instance, the presence of AMP enhances the phosphorylation of AMARA peptide by promoting the activation of AMPK by its upstream kinase LKB1 and by allosterically stimulating the phosphorylated AMPK. nih.gov
AMARA Peptide Acetate as a Substrate for Salt-Inducible Kinase (SIK)
AMARA peptide is also a well-established substrate for the Salt-Inducible Kinase (SIK) family, which are themselves members of the AMPK-related kinase group. sinobiological.comtargetmol.commedchemexpress.com The SIK family consists of three isoforms (SIK1, SIK2, and SIK3), all of which can phosphorylate the AMARA peptide. nih.govacs.org This has made the AMARA peptide a valuable tool in high-throughput screening campaigns to identify SIK inhibitors. nih.govacs.org For example, the ADP-Glo assay, which measures the amount of ADP produced during a kinase reaction, has been used with the AMARA peptide to screen for potent inhibitors of SIK isoforms. nih.govacs.org
Interactions with Other AMPK-Related Kinases (ARKs)
Beyond AMPK and SIK, the AMARA peptide serves as a substrate for a broader family of 12 human kinases known as AMPK-related kinases (ARKs). nih.govresearchgate.net This family includes NUAK1, NUAK2, BRSK1, BRSK2, QIK, QSK, MARK1, MARK2, MARK3, MARK4, and SNRK. biologists.comportlandpress.com
Substrate Activity for QSK, QIK, MARK2/3, MARK4, BRSK1, and NUAK2
While all ARKs can phosphorylate the AMARA peptide, the efficiency of this phosphorylation varies among the different kinases. nih.gov Studies have shown that QSK and QIK exhibit a preferential phosphorylation of the AMARA peptide compared to other peptide substrates. nih.gov In contrast, BRSK and NUAK enzymes show a stronger preference for other substrates like the LNR peptide. nih.gov The activity of MARK2/3, MARK4, BRSK1, and NUAK2 has also been successfully measured using AMARA peptide-based assays. nih.govportlandpress.comelifesciences.orgbiorxiv.org These assays are crucial for understanding the specific roles and regulation of these individual kinases.
Regulation of ARK Activity by Upstream Kinases (e.g., LKB1) in the Context of this compound Assays
The activity of most ARKs, similar to AMPK, is regulated by the upstream master kinase LKB1. nih.govresearchgate.net LKB1, in a complex with the proteins STRAD and MO25, phosphorylates a conserved threonine residue in the activation loop of the ARKs, leading to a significant increase in their catalytic activity. nih.govresearchgate.net AMARA peptide assays are instrumental in demonstrating this activation. For instance, incubating AMPK-related kinases with the LKB1 complex and MgATP results in a dramatic, often over 50-fold, increase in their ability to phosphorylate the AMARA peptide. nih.govresearchgate.net This experimental setup has been used to confirm that LKB1 is a master upstream kinase for at least 11 of the 12 ARKs (with MELK being the exception). nih.gov The activity of endogenous ARKs, such as NUAK2, QIK, QSK, SIK, and MARK isoforms, is markedly reduced in cells deficient in LKB1, a finding substantiated through AMARA peptide kinase assays. nih.gov
Comparative Analysis with Alternative Kinase Substrates to Delineate Selectivity
The selectivity of a peptide substrate for a specific protein kinase or kinase family is a critical aspect of its utility in biochemical assays and for understanding cellular signaling pathways. The AMARA peptide has been extensively characterized as a substrate for the AMP-activated protein kinase (AMPK) family, which includes AMPK itself and 12 other related kinases such as Salt-Inducible Kinases (SIKs), MARKs (Microtubule Affinity Regulating Kinases), BRSKs (Brain-Specific Kinases), NUAKs (NUAK family SNF1-like kinase), QIK (Qin-activated kinase), and QSK (Qin-activated kinase-like). embopress.orgnih.govembopress.orgmedchemexpress.com To delineate the selectivity of the AMARA peptide, it has been compared with other known kinase substrates, most notably the SAMS and LNR peptides. nih.gov
Research investigating the substrate specificity of AMPK-related kinases has revealed distinct preferences among these enzymes for different peptide substrates. nih.gov While many kinases in this family can phosphorylate AMARA, SAMS, and LNR peptides, the relative efficiency of this phosphorylation varies significantly, highlighting differences in the kinases' substrate recognition motifs. nih.gov
A key study systematically analyzed the activity of several AMPK-related kinases using these three peptide substrates. The kinases were engineered to be constitutively active by mutating the T-loop threonine to a glutamate (B1630785) residue, allowing for a direct comparison of their intrinsic catalytic preferences. The results demonstrated that while some kinases, like the MARKs, showed relatively broad specificity, others displayed a marked preference for one peptide over the others. nih.gov
For instance, the BRSK and NUAK enzymes exhibited a strong preference for the LNR peptide. nih.gov In contrast, QSK and QIK preferentially phosphorylated the AMARA peptide, indicating that the amino acid sequence of AMARA (AMARAASAAALARRR) contains structural determinants that are optimally recognized by the active sites of these particular kinases. nih.govresearchgate.net The SAMS peptide, derived from the phosphorylation site on acetyl-CoA carboxylase, serves as another important benchmark and is also efficiently phosphorylated by AMPK. capes.gov.brtocris.com
The differential phosphorylation rates of these peptides across the AMPK-related kinase family underscore the subtle but significant differences in their substrate-binding pockets. This comparative analysis is crucial for selecting the most appropriate substrate for a given kinase assay to ensure maximal sensitivity and specificity. For researchers studying QIK and QSK, the AMARA peptide is a demonstrably superior substrate compared to SAMS or LNR peptides. nih.gov Conversely, studies focused on BRSK or NUAK kinases would benefit from using the LNR peptide. nih.gov
The data from these comparative studies are instrumental in deciphering the specific roles of individual kinases and for the development of specific inhibitors and probes for these important drug targets.
Interactive Data Table: Comparative Phosphorylation of Peptide Substrates by AMPK-Related Kinases
The following table summarizes the relative activity of various constitutively active (T-loop to Glutamate mutants) AMPK-related kinases towards AMARA, SAMS, and LNR peptides. Activities are presented as a percentage of the highest activity observed for that specific kinase with any of the three peptides, which is set to 100%. This normalization allows for a direct comparison of substrate preference for each kinase.
| Kinase | AMARA Peptide Activity (%) | SAMS Peptide Activity (%) | LNR Peptide Activity (%) |
| BRSK1 | 10 | 11 | 100 |
| BRSK2 | 9 | 9 | 100 |
| MARK1 | 100 | 46 | 62 |
| MARK2 | 100 | 67 | 42 |
| MARK3 | 100 | 72 | 52 |
| MARK4 | 100 | 50 | 40 |
| NUAK1 | 10 | 11 | 100 |
| NUAK2 | 11 | 12 | 100 |
| QIK | 100 | 12 | 11 |
| QSK | 100 | 12 | 13 |
| SIK | 100 | 75 | 50 |
Data sourced from Lizcano et al., 2004, Supplementary Figure 2. nih.gov
Role in Kinase Activity Assessment and Cellular Pathway Elucidation
Quantifying Kinase Activity Using AMARA Peptide Acetate (B1210297) in Cell-Free Systems
Cell-free, or in vitro, systems provide a controlled environment to measure the direct activity of purified or isolated kinases without the complexity of intact cellular machinery. AMARA peptide acetate is frequently used in these systems to determine kinase kinetic parameters and to screen for potential inhibitors or activators.
The most traditional and highly sensitive method for measuring kinase activity with the AMARA peptide is the radiometric assay. nih.gov This technique directly quantifies the transfer of a radiolabeled phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the peptide substrate.
The general procedure involves incubating the kinase with the AMARA peptide in a buffer containing magnesium ions (a required cofactor for kinases) and ATP that has been radiolabeled at the gamma-phosphate position with the isotope Phosphorus-32 ([γ-³²P]ATP). biologists.comportlandpress.comportlandpress.com During the reaction, the kinase transfers the ³²P-labeled phosphate to the serine residue on the AMARA peptide. The reaction is then stopped, typically by adding a strong acid like phosphoric acid. portlandpress.comsemanticscholar.org The mixture is spotted onto P81 phosphocellulose paper, which has a high affinity for the phosphorylated peptide but not for the free [γ-³²P]ATP. portlandpress.comsemanticscholar.org After washing away the unincorporated radioactive ATP, the amount of radioactivity remaining on the paper, which corresponds to the phosphorylated AMARA peptide, is measured using scintillation or Cherenkov counting. portlandpress.comsemanticscholar.org Kinase activity is often expressed as picomoles or nanomoles of phosphate incorporated into the substrate per minute per milligram of enzyme. researchgate.netnih.gov
| Parameter | Typical Condition | Source(s) |
| AMARA Peptide Conc. | 200 µM | biologists.comportlandpress.comnih.govnih.gov |
| [γ-³²P]ATP Conc. | 0.1 - 0.2 mM | biologists.comportlandpress.comnih.govnih.gov |
| Specific Activity of ATP | ~200-1000 cpm/pmol | biologists.comportlandpress.com |
| Magnesium (Mg²⁺) Conc. | 10 mM | biologists.comportlandpress.comnih.gov |
| Temperature | 30°C | nih.govbiologists.com |
| Incubation Time | 10 - 20 minutes | biologists.comphysiology.org |
This table presents typical conditions for in vitro radiometric kinase assays using AMARA peptide, compiled from multiple research studies. Specific conditions may vary based on the kinase and experimental goals.
While radiometric assays are sensitive, the reliance on radioactive isotopes presents safety, regulatory, and disposal challenges. nih.gov This has driven the development of non-radiometric methods for detecting kinase activity. These assays are often more amenable to high-throughput screening applications.
A common non-radiometric strategy relies on the use of phosphospecific antibodies in an Enzyme-Linked Immunosorbent Assay (ELISA) format. nih.gov In this approach, the kinase reaction is performed with non-radioactive ATP. The resulting mixture, containing the phosphorylated AMARA peptide, is then added to a microplate well. A primary antibody that specifically recognizes the phosphorylated serine motif within the AMARA peptide is used to detect the product. This is followed by a secondary antibody conjugated to an enzyme (like horseradish peroxidase) that catalyzes a colorimetric or fluorometric reaction. The intensity of the resulting signal is proportional to the amount of phosphorylated peptide, and thus to the kinase activity. nih.gov This method avoids radioactivity and allows for rapid, plate-based quantification of kinase activity. nih.gov
Radiometric Assays for Phosphate Incorporation
Monitoring Kinase Activity in Cellular and Tissue Lysates
To understand the regulation of kinases in a physiological context, their activity must be measured in samples derived from cells or tissues. AMARA peptide is instrumental in these assays, which are often used to determine how kinase activity changes in response to stimuli like hormones, exercise, or pharmacological agents.
Cellular and tissue lysates contain a multitude of kinases. To measure the activity of a specific one, such as an AMPK isoform, it must first be isolated from this complex mixture. Immunoprecipitation (IP) is the standard method for this purpose. researchgate.netdiabetesjournals.org
The process begins with lysing the cells or tissue to release the proteins. A specific antibody that targets the kinase of interest (e.g., an anti-AMPKα1 antibody) is added to the lysate. portlandpress.comdiabetesjournals.org This antibody binds to its target kinase, and the resulting antibody-kinase complex is then captured on protein A or protein G-conjugated beads. researchgate.netphysiology.org The beads are washed multiple times to remove non-specifically bound proteins and other cellular components. portlandpress.comportlandpress.com The isolated kinase, still bound to the beads, is then subjected to a kinase activity assay using the AMARA peptide and [γ-³²P]ATP, as described in the radiometric assay section. portlandpress.comdiabetesjournals.orgdiabetesjournals.org This IP-kinase assay approach allows for the precise measurement of a specific kinase's activity from a biological sample, providing critical insights into cellular signaling pathways. nih.govnih.gov
Skeletal muscle is a primary site for glucose disposal and fatty acid oxidation, processes that are heavily regulated by AMPK. portlandpress.comwikipathways.org The AMARA peptide assay has been indispensable in elucidating the role of AMPK in muscle metabolism. Researchers use IP-kinase assays with AMARA peptide to measure the activity of AMPKα1 and AMPKα2 isoforms in skeletal muscle extracts under various conditions.
For instance, studies have used this assay to demonstrate the robust activation of AMPK in isolated mouse extensor digitorum longus (EDL) muscles treated with the pharmacological activator AICAR. diabetesjournals.orgdiabetesjournals.org It has also been crucial in showing that muscle contraction during exercise stimulates AMPK activity and in studying how this response is altered by endurance training. portlandpress.comresearchgate.net Furthermore, the assay was used to prove that the upstream kinase LKB1 is essential for the activation of AMPKα2 in the heart and skeletal muscle during conditions of ischemia (lack of blood flow). nih.gov These findings, enabled by the AMARA peptide assay, have cemented AMPK's role as a master regulator of energy metabolism in muscle. diabetesjournals.orgjci.org
| Stimulus/Condition | Muscle Type | Target Kinase | Observed Change in Activity | Source(s) |
| AICAR (2 mmol/L) | Mouse EDL | AMPKα1 | ~4-fold increase | diabetesjournals.org |
| AICAR (2 mmol/L) | Mouse EDL | AMPKα2 | ~12-fold increase | diabetesjournals.org |
| Contraction | Rat Epitrochlearis | AMPKα1 | ~2.5-fold increase | portlandpress.com |
| Contraction | Rat Epitrochlearis | AMPKα2 | ~15-fold increase | portlandpress.com |
| Ischemia (10 min) | Mouse Heart | AMPKα2 | ~4-fold increase (in LKB1+/+ mice) | nih.gov |
| Ischemia (10 min) | Mouse Heart | AMPKα2 | No increase (in LKB1-lacking mice) | nih.gov |
This table summarizes representative findings from studies using AMARA peptide-based immunoprecipitation-kinase assays to investigate AMPK activity in muscle tissue under different physiological and pharmacological stimuli.
Adipocytes (fat cells) are critical for storing and releasing energy, and their metabolism is also under the control of AMPK and related kinases. The AMARA peptide assay is applied here to dissect the signaling pathways governing fat cell function.
One study utilized an IP-kinase assay with AMARA peptide to investigate the function of Sucrose Nonfermenting-Related Kinase (SNRK), an AMPK-related kinase, in human adipose tissue. escholarship.org The results showed that SNRK is an active kinase in adipocytes, suggesting its involvement in regulating adipocyte metabolism. escholarship.org In other research, while direct kinase activity assays were not the primary focus, studies on the effects of acetate on adipocytes highlighted its role in inhibiting the AMPK signaling pathway, which in turn promoted lipid deposition. nih.govmdpi.com The methodologies used to study AMPK in hepatocytes (liver cells), such as IP-kinase assays with AMARA peptide to test small-molecule activators, are directly applicable to adipocyte research, allowing for a detailed understanding of how various factors regulate lipid metabolism at the enzymatic level. nih.govresearchgate.net
Application in Skeletal Muscle Metabolism Research
Elucidating Upstream Kinase Regulation and Downstream Signaling Cascades
The AMARA peptide is instrumental in dissecting the architecture of kinase signaling pathways. By providing a reliable substrate, it allows for the precise measurement of a specific kinase's activity, which in turn helps identify its upstream activators and downstream effects.
A primary example is the regulation of the AMPK subfamily of kinases. Research has established that the protein kinase LKB1 acts as a master upstream kinase, capable of activating at least 13 different kinases within the AMPK family, including AMPK itself. embopress.org Studies utilizing the AMARA peptide in kinase activity assays were crucial in demonstrating that the expression of LKB1 in cells lacking it was sufficient to activate these downstream kinases. embopress.org Furthermore, the activation of LKB1 itself is dependent on its association with the regulatory proteins STRAD and MO25. physiology.org
This principle extends to other organisms and kinase families. In plants, the Sucrose non-fermenting-1-Related Kinase 1 (SnRK1), a homolog of AMPK, is activated by upstream kinases such as AtSnAK1 and AtSnAK2; this activation can be quantified using the AMARA peptide as a substrate. researchgate.netresearchgate.net Similarly, the activity of brain-selective kinases BRSK1 and BRSK2, which are also part of the AMPK family and regulated by LKB1, can be effectively monitored using AMARA peptide-based assays. elifesciences.orgelifesciences.org The peptide, therefore, serves as a critical link for connecting upstream regulatory events to the activation of specific kinases and the initiation of their downstream signaling cascades. Once activated, these kinases phosphorylate a multitude of proteins that control essential cellular processes. nih.gov For instance, research has shown that aspirin (B1665792) activates AMPK, which was confirmed with an AMARA peptide assay, leading to the inhibition of the downstream mTOR signaling pathway. nih.gov
Table 1: Upstream and Downstream Linkages Studied with AMARA Peptide This table summarizes key kinase relationships elucidated using AMARA peptide as an investigatory tool.
| Upstream Regulator(s) | Kinase Studied | Downstream Pathway/Process | Organism/System |
|---|---|---|---|
| LKB1, STRAD, MO25 | AMPK and related kinases | Energy homeostasis, Tumor suppression | Mammalian cells |
| AtSnAK1, AtSnAK2 | SnRK1 | Carbon metabolism, Stress response | Plants (Arabidopsis) |
| LKB1 | BRSK1, BRSK2 | Neuronal signaling | Mammalian (brain) |
| Aspirin (inducer) | AMPK | mTOR inhibition, Autophagy | Human (colorectal cancer cells) |
Investigating the Functional Impact of Kinase Activation in Biological Processes
Beyond mapping signaling architecture, the AMARA peptide is vital for understanding the physiological consequences of kinase activation across a range of fundamental biological processes.
AMPK is widely recognized as a master regulator of cellular energy homeostasis, acting as a "cellular fuel gauge" that senses the AMP:ATP ratio. medchemexpress.comoup.compnas.org When energy levels are low (high AMP:ATP ratio), AMPK is activated to restore balance. oup.comoup.com The AMARA peptide is routinely used in assays to quantify AMPK activity in studies focused on metabolic regulation. sinobiological.comsinobiological.com
Research on the phosphorylation of the AMPKβ1 subunit, for example, used AMARA peptide phosphotransferase assays to confirm that this modification is critical for maintaining mitochondrial homeostasis in response to fatty acids. pnas.org In plants, the AMPK homolog SnRK1 is a central controller of carbon metabolism, and its activity is frequently measured using the AMARA peptide. oup.comresearchgate.net Another nutrient-sensing kinase, PAS kinase (PASK), which is involved in maintaining metabolic homeostasis during fasting and feeding cycles, also effectively phosphorylates the AMARA peptide, allowing for its activity to be studied. researchgate.net
AMPK is a key component of the cellular stress response. researchgate.net Various stressors, including exercise and oxidative stress, lead to its activation. embopress.org The AMARA peptide is a standard tool for measuring this activation in response to cellular stress. sinobiological.comsinobiological.comresearchgate.net For example, studies in plants have shown that starvation stress induces a significant increase in kinase activity as measured with the AMARA peptide. researchgate.net In human endothelial cells, the stress induced by high levels of glucose and palmitate was shown to reduce AMPK activity, highlighting the kinase's role in metabolic stress responses. researchgate.net
The AMARA peptide has been instrumental in clarifying the role of AMPK in regulating two critical metabolic pathways: glucose transport and fatty acid oxidation.
Glucose Transport: Activation of AMPK is known to increase glucose uptake in cells. cdnsciencepub.com Studies using the biguanide (B1667054) phenformin (B89758) to activate AMPK demonstrated a marked increase in the incorporation of phosphate into the AMARA peptide, which correlated with increased glucose uptake in cardiac myocytes. cdnsciencepub.com In pathological conditions such as diabetes, where glucose oxidation is impaired, AMARA peptide assays have been used to measure the activity of AMPK to investigate the underlying subcellular changes. physiology.org
Fatty Acid Oxidation: AMPK activation also potently stimulates the oxidation of fatty acids. physiology.orgahajournals.org In neonatal hearts, the increased energy demand from adrenergic stimulation was shown to increase fatty acid oxidation, a change linked directly to increased AMPK activity measured via AMARA peptide assays. physiology.org Similarly, in diabetic hearts characterized by high rates of fatty acid oxidation, the AMARA peptide was used to assess the contribution of AMPK to this metabolic state. physiology.org Research has also revealed that high concentrations of fatty acids can interfere with insulin's normal regulation of AMPK, an interaction that was quantified using AMARA peptide-based activity assays. ahajournals.org
The AMARA peptide is frequently employed in research areas that include apoptosis and autophagy, two processes deeply connected to cellular health and disease. sinobiological.comsinobiological.commedchemexpress.com
The link is particularly strong in autophagy research. Autophagy is a cellular recycling process that AMPK can induce. A key study demonstrated that aspirin triggers autophagy in colorectal cancer cells by activating AMPK, which in turn inhibits the mTOR signaling pathway. nih.gov The crucial step of confirming aspirin-induced AMPK activation was accomplished through a kinase assay using the AMARA peptide as the substrate. nih.gov Further research has established that the phosphorylation of the AMPKβ1 subunit is essential for increasing autophagy in response to fatty acids, a finding validated with AMARA peptide assays. pnas.org While also cited as a tool for apoptosis research, the direct application of AMARA peptide in elucidating specific apoptotic mechanisms is primarily through its connection to the broad regulatory functions of the AMPK pathway. anaspec.com
Table 2: Research Findings Utilizing AMARA Peptide This table highlights specific research outcomes where the AMARA peptide was a key analytical tool.
| Biological Process | Finding | Key Kinase(s) | Model System |
|---|---|---|---|
| Energy Homeostasis | Phosphorylation of AMPKβ1 is critical for mitochondrial homeostasis in response to fatty acids. pnas.org | AMPK | Mice |
| Metabolic Regulation | PASK, a nutrient-sensing kinase, helps maintain metabolic homeostasis. researchgate.net | PASK | HEK 293 cells |
| Cellular Stress | Starvation stress increases kinase activity, indicating a metabolic shift. researchgate.net | SnRK1 | Cucumber calli |
| Glucose Transport | Phenformin-induced AMPK activation increases glucose uptake in cardiac myocytes. cdnsciencepub.com | AMPK | H9c2 cells (cardiac myocyte line) |
| Fatty Acid Oxidation | Isoproterenol stimulation increases fatty acid oxidation via AMPK activation. physiology.org | AMPK | Neonatal hearts |
| Autophagy | Aspirin induces autophagy by activating AMPK and inhibiting mTOR signaling. nih.gov | AMPK | Colorectal cancer cells |
Methodological Applications and Synthetic Considerations for Amara Peptide Acetate
Synthetic Approaches for AMARA Peptide Acetate (B1210297) Production
The creation of a high-purity AMARA peptide is foundational to its use in research. Solid-phase synthesis is the predominant method, allowing for controlled, stepwise assembly of the amino acid sequence.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing synthetic peptides like the AMARA peptide. bachem.com This technique involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support. bachem.comrsc.org The process simplifies purification by allowing excess reagents and soluble by-products to be washed away by filtration after each step. bachem.com
The most widely used SPPS methodology is the Fmoc/tBu strategy. nih.gov In this approach:
Resin Attachment : The C-terminal amino acid (Arginine in the case of AMARA peptide) is anchored to a solid support resin, such as a Rink amide resin for a C-terminally amidated peptide or a Wang resin for a C-terminal carboxylic acid. rsc.orggoogle.com
Nα-Protection : The α-amino group of each incoming amino acid is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. Side chains of reactive amino acids (like Arginine and Serine in the AMARA sequence) are protected by more stable, acid-labile groups such as tert-butyl (tBu). nih.govpeptide.com This orthogonal protection scheme allows the Nα-protecting group to be removed selectively without disturbing the side-chain protectors. peptide.com
Synthesis Cycle : Each cycle of amino acid addition involves two main steps:
Deprotection : The Fmoc group is removed from the resin-bound peptide chain using a mild base, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.com
Coupling : The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU/HOBt) and added to the newly deprotected N-terminus of the growing peptide chain. researchgate.net
Cleavage and Deprotection : Once the full sequence (AMARAASAAALARRR) is assembled, the peptide is cleaved from the resin. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). mdpi.comlcms.cz This step also removes the acid-labile side-chain protecting groups. peptide.com The crude product obtained is the peptide trifluoroacetate (B77799) salt.
Table 1: Common Protecting Groups in Fmoc/tBu SPPS
| Protecting Group | Target Functional Group | Removal Conditions | Type |
| Fmoc | α-Amino | Mild Base (e.g., Piperidine) | Temporary |
| tBu (tert-butyl) | Side Chain (e.g., Serine) | Strong Acid (e.g., TFA) | Permanent |
| Pbf | Side Chain (Arginine) | Strong Acid (e.g., TFA) | Permanent |
| Trt (Trityl) | Side Chain (e.g., Asparagine) | Strong Acid (e.g., TFA) | Permanent |
Strategies for Incorporating Specific Modifications and Labels
For many applications, such as real-time kinase assays, the AMARA peptide is modified with a reporter tag, such as a fluorescent label. elifesciences.org These modifications can be introduced at the N-terminus, C-terminus, or on an amino acid side chain. bachem.com
A common strategy for site-specific labeling involves using an amino acid with an orthogonally protected side chain. For example, a lysine (B10760008) residue with its side-chain amino group protected by a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group can be incorporated into the peptide sequence. researchgate.net The Dde group is stable to both the acidic conditions used for tBu removal and the basic conditions for Fmoc removal, but it can be selectively cleaved using hydrazine. This allows the primary peptide sequence to be completed, after which the Dde group is removed and a label (e.g., a fluorophore like 5-FAM or biotin) is coupled specifically to the lysine side chain before the peptide is cleaved from the resin. researchgate.netelifesciences.org
Alternatively, a label can be added to the N-terminus of the peptide after the final amino acid has been coupled and deprotected, representing an additional step in the SPPS protocol. bachem.com
Analytical Techniques for Characterization and Quantification in Research Settings
Following synthesis and purification, a suite of analytical techniques is employed to verify the peptide's identity, purity, and formulation.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Determination
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of synthetic peptides. nih.govmtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. mtoz-biolabs.com
In a typical RP-HPLC analysis of the AMARA peptide:
Stationary Phase : A nonpolar stationary phase, usually a C18-modified silica (B1680970) column, is used. researchgate.net
Mobile Phase : A gradient of two solvents is employed. Mobile phase A is typically water, and mobile phase B is an organic solvent like acetonitrile. Both phases usually contain an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA). lcms.cz TFA protonates acidic residues and forms ion pairs with basic residues, which minimizes secondary interactions with the column and results in sharper, more symmetrical peaks. lcms.cz
Detection : The peptide is detected as it elutes from the column, most commonly by measuring its UV absorbance at a wavelength of around 220 nm, which corresponds to the peptide bonds. researchgate.net
The result is a chromatogram where the area of the main peak corresponding to the AMARA peptide is compared to the total area of all peaks. A purity of ≥95% is a common standard for research-grade peptides. sigmaaldrich.comsigmaaldrich.com
Mass Spectrometry-Based Approaches (e.g., LC-MS/MS) in Peptide Substrate Analysis
Mass spectrometry (MS) is essential for confirming the molecular weight and identity of the synthesized peptide. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing the AMARA peptide in its role as a kinase substrate. nih.gov
LC-MS methods have been developed to directly measure the enzymatic activity of kinases like AMPK by monitoring the conversion of the AMARA peptide to its phosphorylated form (pAMARA). nih.gov In this application, the LC separates the phosphorylated peptide from the non-phosphorylated substrate. The mass spectrometer then detects and quantifies both species. The addition of a phosphate (B84403) group (PO₃⁻) results in a predictable mass increase of approximately 80 Da, allowing for unambiguous identification of the product. nih.gov
Tandem mass spectrometry (LC-MS/MS) can further confirm the identity of peptide fragments and pinpoint the exact site of phosphorylation within the peptide sequence. elifesciences.orgpnas.orgpnas.org This is achieved by isolating the ion of interest (e.g., the pAMARA peptide) and fragmenting it to produce a spectrum that reveals its amino acid sequence.
Table 2: Comparison of Analytical Techniques for AMARA Peptide
| Technique | Primary Application | Information Obtained |
| RP-HPLC | Purity Assessment | Percentage purity, retention time for identity confirmation. mtoz-biolabs.com |
| LC-MS | Identity Confirmation & Kinase Assays | Molecular weight confirmation, quantification of substrate and phosphorylated product. nih.gov |
| LC-MS/MS | Sequence Verification & Phosphosite Analysis | Amino acid sequence confirmation, identification of specific phosphorylation sites. elifesciences.org |
| Ion Chromatography (IC) | Counterion Analysis | Quantification of acetate and residual counterions like TFA. researchgate.netshimadzu.com |
Methodologies for Counterion Analysis in Peptide Formulations
Peptides synthesized using SPPS and cleaved with TFA are initially isolated as TFA salts. shimadzu.com For many biological experiments, it is desirable to exchange the trifluoroacetate counterion for a more biocompatible one, such as acetate. mdpi.com This process requires an additional purification step, often performed on an RP-HPLC column or using solid-phase extraction (SPE), where the column is washed with a solution containing the desired counterion (e.g., acetic acid or an acetate salt) before the final peptide is eluted. google.commdpi.com
After the exchange, it is critical to confirm the identity and quantify the amount of the final counterion. This analysis is crucial for determining the net peptide content—the actual weight of the peptide versus the salt. Several methods are available for this purpose:
Ion Chromatography (IC) : IC is a robust and frequently used method for the determination of counterions. researchgate.netshimadzu.com It can effectively separate and quantify various ions, including acetate and any residual trifluoroacetate, providing a clear picture of the final formulation's composition. shimadzu.com
High-Performance Liquid Chromatography (HPLC) : Specific HPLC methods can be developed to quantify counterions. For instance, a mixed-mode column can be used to simultaneously determine the peptide and its acetate counterion in a single run. researchgate.net Alternatively, dedicated HPLC methods can be used to analyze the counterion separately from the peptide. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) : Quantitative NMR (qNMR) can also be employed to identify and quantify counterions in peptide samples, especially when sample quantities are limited. researchgate.net
By accurately quantifying the acetate counterion, researchers can calculate the precise concentration of the AMARA peptide in their solutions, which is essential for obtaining reliable and reproducible results in kinase assays and other quantitative studies. shimadzu.com
Integration into High-Throughput Screening Platforms for Kinase Modulator Discovery
AMARA peptide acetate serves as a critical tool in the discovery of novel kinase modulators due to its suitability for high-throughput screening (HTS) methodologies. As a well-defined substrate for AMP-activated protein kinase (AMPK) and related kinases like the salt-inducible kinases (SIKs), it provides a reliable component for assays designed to screen large chemical libraries for inhibitory or activating compounds. medchemexpress.commedchemexpress.comacs.org2bscientific.com The integration of AMARA peptide into HTS platforms enables the rapid identification of potential therapeutic agents targeting these important enzyme families. sinobiological.comnih.gov
The utility of AMARA peptide in HTS is demonstrated across various assay formats. These platforms are designed to measure the extent of phosphorylation of the AMARA peptide by the target kinase. Common HTS technologies employing this substrate include:
Radiometric Assays : This classic and robust method, often considered the gold standard, measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto the serine residue of the AMARA peptide. bertin-bioreagent.comnih.gov The amount of radioactivity transferred to the peptide is proportional to kinase activity.
Luminescence-Based Assays : Formats like the ADP-Glo™ kinase assay are frequently used. acs.org This assay quantifies the amount of ADP produced during the kinase reaction. As the kinase transfers phosphate from ATP to the AMARA peptide, ADP is generated. The ADP is then converted back to ATP, which is used in a luciferase-luciferin reaction to produce a light signal that correlates with kinase activity. acs.org
Fluorescence-Based Assays : These include methods like fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET). eurofinsdiscovery.complos.org For instance, a fluorescently tagged AMARA peptide can be used in microfluidic real-time mobility shift assays to separate and quantify the phosphorylated and non-phosphorylated peptide forms, providing a direct measure of enzyme activity. elifesciences.orgelifesciences.org
A notable application of AMARA peptide in HTS was a campaign to discover inhibitors of SIKs. acs.org Researchers utilized the ADP-Glo assay with AMARA peptide as the substrate to screen a library of approximately 42,000 compounds against SIK3. acs.org This screening led to the identification of a hit compound that demonstrated inhibitory activity against SIK1, SIK2, and SIK3, ultimately resulting in the discovery of the pan-SIK inhibitor clinical candidate GLPG3312. acs.org Similarly, the discovery of GLPG3970, a dual SIK2/SIK3 inhibitor, also involved assays that listed AMARA peptide as a key reagent. acs.org
| Target Kinase Family | Screening Platform/Assay | Objective | Outcome/Significance | Reference |
|---|---|---|---|---|
| Salt-Inducible Kinases (SIKs) | ADP-Glo Assay | Screen a ~42,000 compound library to identify SIK inhibitors. | Identification of a hit compound leading to the discovery of the pan-SIK inhibitor GLPG3312. | acs.org |
| Leishmania CRK3:CYC6 | IMAP Fluorescence Polarization Assay | Screen chemical libraries for specific inhibitors of the parasite kinase. | Identification of azapurine and thiazole (B1198619) core inhibitors with anti-parasitic activity. | plos.org |
| General Kinase Inhibitors | Various (e.g., Radiometric, Luminescence, FP, TR-FRET) | General screening of compound libraries against kinase targets. | AMARA peptide is a standard substrate used in platforms for kinase drug discovery programs. | sinobiological.comeurofinsdiscovery.com |
Ex Vivo and In Vivo Applications of this compound as a Biochemical Probe
Beyond its use in in vitro screening, this compound is a valuable biochemical probe for measuring kinase activity in complex biological samples, including ex vivo tissue preparations and in vivo studies. bertin-bioreagent.comcaymanchem.com Its specificity for AMPK and related kinases allows researchers to quantify the activity of these enzymes in cell lysates and tissue homogenates, providing insights into cellular signaling pathways under various physiological and pathological conditions. anaspec.comnovoprolabs.com
Ex Vivo Applications
In ex vivo studies, AMARA peptide is used to determine kinase activity in tissues extracted from organisms. A prominent example is its use in human skeletal muscle research. nih.gov Researchers have applied the [γ-³²P]ATP kinase assay with AMARA peptide as the substrate to measure pan-AMPK activity in lysates from human skeletal muscle biopsies. nih.gov This approach has been used to investigate the metabolic signaling response to physiological stimuli like resistance exercise and protein consumption. nih.gov Similarly, the peptide has been employed to assess the activity of brain-selective kinases (BRSK1/2) purified from cell cultures, helping to elucidate their regulation by redox mechanisms. elifesciences.orgelifesciences.org The peptide has also been used to measure SnRK1 activity in protein extracts from plant roots, demonstrating its cross-species utility. researchgate.net
In Vivo Applications
In the context of in vivo research, AMARA peptide has been used to monitor AMPK activity in animal models. bertin-bioreagent.comcaymanchem.com For instance, one study utilized a liquid chromatography-mass spectrometry (LC-MS) method to measure AMPK activity in the hearts of mice that were fed either a low- or high-fat diet. caymanchem.com By quantifying the phosphorylation of the AMARA peptide, the researchers could assess how diet impacts cardiac energy-sensing pathways. caymanchem.com These applications highlight the peptide's role in connecting molecular kinase activity to whole-organism physiology and disease models.
| Study Type | Model System | Assay Method | Kinase(s) Studied | Research Goal | Reference |
|---|---|---|---|---|---|
| Ex Vivo | Human Skeletal Muscle Lysates | [γ-³²P]ATP Kinase Assay | pan-AMPK | Investigate anabolic signaling in response to exercise and feeding. | nih.gov |
| In Vivo | Mouse Heart Tissue | LC-MS Method | AMPK | Measure AMPK activity in mice on low- vs. high-fat diets. | caymanchem.com |
| Ex Vivo | Purified BRSK1/2 from HEK-293T cells | Microfluidic Mobility Shift Assay | BRSK1, BRSK2 | Study the redox regulation of kinase activity by DTT. | elifesciences.orgelifesciences.org |
| Ex Vivo | Plant Root Protein Extracts | Radiometric Assay | SnRK1 | Measure kinase activity in response to abscisic acid (ABA) treatment. | researchgate.net |
Advancements and Future Perspectives in Amara Peptide Acetate Research
Development of Next-Generation AMARA Peptide-Based Probes and Biosensors
The development of sophisticated probes and biosensors is a rapidly advancing area in scientific research, and peptide-based systems are at the forefront of this progress. These biosensors often utilize peptides as recognition elements due to their high specificity, stability, and ease of synthesis. plos.orgnih.gov The interaction between the peptide and its target analyte can be detected through various methods, with optical and electrochemical biosensors being the most prevalent. nih.gov
Peptide-based biosensors are designed to detect specific proteins by measuring changes in an electrochemical response, such as impedance, upon the formation of a complex between the peptide probe and the target kinase. biorxiv.org This label-free approach offers high sensitivity and specificity. biorxiv.org For instance, researchers have successfully developed electrochemical peptide-based biosensors for detecting kinases like ERK2, which is overexpressed in certain cancers. biorxiv.org
The creation of novel peptide-based biosensors is being accelerated by platforms like M13 phage display, which allows for the rapid identification of short, unstructured peptides that bind to a specific target. plos.org These peptides can then be immobilized on gold electrodes for electrochemical detection of the target protein. plos.org This methodology has been used to create a biosensor for alanine (B10760859) aminotransferase (ALT), a biomarker for liver damage. plos.org
| Biosensor Type | Transduction Method | Key Features | Example Application |
|---|---|---|---|
| Electrochemical | Measures changes in electrical properties (e.g., impedance, current) upon analyte binding. biorxiv.orgmdpi.com | High sensitivity, rapid, low-cost, label-free. biorxiv.orgmdpi.com | Detection of cancer biomarkers like ERK2 kinase. biorxiv.org |
| Optical | Detects changes in optical properties (e.g., fluorescence, absorbance) upon analyte binding. nih.gov | High specificity and sensitivity. nih.gov | Detection of various proteins and pathogens. mdpi.com |
| Quartz Crystal Microbalance (QCM) | Measures changes in mass on a quartz crystal resonator. plos.org | Provides data on binding kinetics (e.g., dissociation constant). plos.org | Characterizing peptide-protein interactions, such as with ALT. plos.org |
Exploration of AMARA Peptide Acetate (B1210297) in Emerging Research Areas
Oncology and Cell Proliferation Studies
The AMARA peptide is utilized in research areas like cancer and cellular stress. sinobiological.com Recent studies have highlighted the role of kinases that phosphorylate the AMARA peptide, such as Salt-Inducible Kinase 3 (SIK3), in cancer cell proliferation. For example, high salt concentrations have been shown to synergize with interleukin-17 (IL-17) to promote breast cancer cell proliferation, a process mediated by SIK3. plos.org This suggests that targeting SIK3 could be a potential therapeutic strategy for breast cancer. plos.org
Anticancer peptides (ACPs) are a promising area of cancer research. mdpi.com These peptides can selectively induce cancer cell death through various mechanisms, including apoptosis and inhibition of cell proliferation pathways. mdpi.com While the AMARA peptide itself is primarily a research tool, the study of kinases it interacts with is central to understanding and potentially treating cancer. For example, some antimicrobial peptides have been found to possess antitumor properties by inducing apoptosis in cancer cells. frontiersin.org
Neurobiological Research and Signaling Pathways
In neurobiology, the AMARA peptide is relevant to the study of signaling pathways involving AMPK and related kinases. medchemexpress.com These kinases play roles in various neuronal processes. For instance, the regulation of neuropeptide and neurotransmitter content and secretion in sympathetic neurons is influenced by intracellular signaling pathways, including those involving protein kinase A and protein kinase C. jneurosci.org
Research has also explored the role of specific kinases in modulating the activity of neurotransmitter transporters. For example, the activation of protein kinase C (PKC) can lead to the internalization of the dopamine (B1211576) transporter (DAT), thereby regulating dopamine signaling. researchgate.net Understanding these pathways is crucial for developing treatments for various neurological and psychiatric disorders. Furthermore, peptides and their receptors, such as those in the calcitonin family, are being investigated as targets for conditions like migraine. nih.gov
Investigation of Inflammatory Processes and Oxidative Stress
The AMARA peptide is also employed in studies related to inflammation and oxidative stress. sinobiological.com Kinases like AMPK are involved in cellular stress responses, which are closely linked to inflammatory processes. sinobiological.com Chronic inflammation can lead to the production of reactive oxygen species (ROS), contributing to oxidative stress and tissue damage. nih.gov
Some natural compounds and synthetic peptides have shown potential in modulating inflammatory responses. For example, essential oil from Citrus aurantium L. var. amara has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide and various interleukins. acs.org Similarly, certain peptides have been shown to possess antioxidant and anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines and enzymes. mdpi.com The study of kinase activity using substrates like the AMARA peptide can help elucidate the mechanisms behind these effects.
Computational and Structural Biology Approaches for Predicting Peptide-Kinase Interactions
Computational methods are becoming increasingly vital for understanding and predicting the interactions between peptides and kinases. These approaches offer a cost-effective and efficient alternative to traditional experimental techniques. nih.gov
Molecular docking is a key computational tool used to predict the binding affinity and interaction patterns between a ligand, such as a peptide, and a protein receptor like a kinase. mdpi.com This method has been used to identify potential inhibitors of cancer-related enzymes from natural sources. mdpi.com
| Computational Method | Description | Application in Peptide-Kinase Research |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com | Predicting binding affinities and interaction modes of peptides with kinases. mdpi.com |
| Rosetta Pepspec | A molecular modeling application for predicting amino acid preferences of peptide-binding domains. nih.gov | Designing peptides with enhanced or specific binding to kinase domains. nih.gov |
| AlphaFold | An AI system that predicts a protein's 3D structure from its amino acid sequence. unil.ch | Modeling the structure of peptide-kinase complexes to understand binding mechanisms. unil.ch |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. mdpi.com | Assessing the stability and flexibility of peptide-kinase complexes over time. mdpi.com |
Future Directions in Enhancing the Specificity, Stability, and Utility of Peptide Kinase Substrates
Specificity: The specificity of kinase phosphorylation is determined by both the peptide sequence surrounding the phosphorylation site and the recruitment of the substrate to the kinase. nih.gov Future work will likely focus on designing peptides with sequences that are highly selective for a particular kinase, minimizing off-target phosphorylation.
Stability: A major challenge with peptides is their susceptibility to degradation by proteases. mdpi.com Strategies to improve peptide stability include substituting L-amino acids with their D-enantiomers, which are resistant to proteolysis, and using hydrocarbon stapling to lock the peptide into a stable conformation. mdpi.com Modifications like triacetate formulation can also enhance stability and solubility. scbt.com
Q & A
Q. What is the primary biochemical role of AMARA peptide acetate in kinase studies?
this compound serves as a substrate for both salt-inducible kinase (SIK) and AMP-activated protein kinase (AMPK). Its sequence (AMARAASAAALARRR) includes the phosphorylation site of AMPK, enabling researchers to measure kinase activity via phosphorylation assays. This peptide is particularly useful in quantifying AMPK activation under metabolic stress conditions, such as glucose deprivation or mitochondrial dysfunction .
Methodological Insight:
Q. How does this compound distinguish between AMPK and other protein kinases in vitro?
AMARA peptide is designed with a sequence specificity that minimizes cross-reactivity with unrelated kinases. However, validation is critical:
- Perform control experiments using kinase inhibitors (e.g., Compound C for AMPK) or siRNA-mediated knockdown.
- Compare phosphorylation rates against non-specific substrates (e.g., histone H1) to confirm selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictory data in AMPK activity assays using this compound?
Discrepancies may arise from variations in peptide purity, salt forms, or experimental conditions.
- Batch Consistency : Request peptide content and salt content analysis (e.g., TFA <1% for cell-based assays) to minimize variability. For reproducible results, use lyophilized peptides stored at -80°C .
- Kinase Isoform Specificity : AMPK isoforms (α1 vs. α2) exhibit different substrate affinities. Use isoform-specific antibodies during immunoprecipitation to isolate the target kinase .
Q. What experimental strategies can identify off-target effects of AMPK activators when using this compound as a substrate?
- Co-treatment with Inhibitors : Combine AMPK activators (e.g., COH-SR4) with SIK-specific inhibitors to isolate AMPK-dependent phosphorylation.
- Mutagenesis Studies : Introduce point mutations (e.g., Ser-to-Ala) in the AMARA peptide to confirm phosphorylation site specificity .
Q. How should researchers design dose-response experiments to quantify AMPK activation kinetics with this compound?
Q. What are the implications of TFA vs. acetate salt forms in cell-based studies with this compound?
Residual TFA in peptide preparations can induce cytotoxicity or interfere with intracellular pH.
- For sensitive assays (e.g., neuronal cultures), opt for acetate salt forms with guaranteed TFA <1%.
- Pre-dissolve peptides in PBS or HEPES buffer (pH 7.4) to avoid solubility issues .
Data Interpretation and Validation
Q. How can mass spectrometry (MS) complement traditional radiolabeling assays for AMARA peptide phosphorylation analysis?
- Phospho-Site Mapping : Use LC-MS/MS to confirm phosphorylation at Ser-5 in the AMARA sequence.
- Quantitative Accuracy : Compare MS-based quantification with radioactive methods to validate linear dynamic ranges .
Q. What statistical approaches are recommended for analyzing AMPK activity data generated with this compound?
- Normalization : Express phosphorylation rates as a percentage of positive controls (e.g., maximal AMPK activation by AMP/ATP depletion).
- Multivariate Analysis : Account for covariates such as cell passage number, peptide batch, and kinase expression levels using ANOVA or mixed-effects models .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
